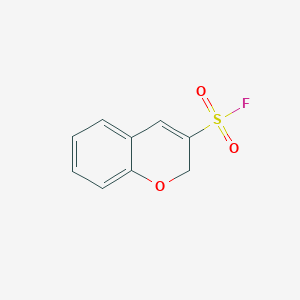

2H-Chromene-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLMSUUOCUZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2h Chromene 3 Sulfonyl Fluoride and Analogous Structures

Strategies for the Construction of the 2H-Chromene Core

The construction of the 2H-chromene heterocyclic system can be achieved through various synthetic strategies, including multi-component reactions and a range of catalytic systems. msu.eduresearchgate.net These methods offer diverse pathways to functionalized chromene derivatives from readily available starting materials.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. ijlsci.in Several MCRs have been developed for the synthesis of 2H-chromene derivatives.

One notable approach involves the one-pot, three-component condensation of an aromatic aldehyde, a phenol (B47542) (such as α- or β-naphthol), and malononitrile (B47326). ajgreenchem.com This reaction, often facilitated by a catalyst, provides access to 2-amino-4H-chromene derivatives, which are structurally related to 2H-chromenes. ajgreenchem.com Another example is the reaction between triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and a 2-hydroxybenzaldehyde derivative to yield a diethyl 2H-chromene-2,3-dicarboxylate. tandfonline.com

L-proline has been utilized as a catalyst in a green, one-pot process involving salicylaldehydes, alkynes (like propiolates or acetylenedicarboxylates), and alcohols to construct diverse and functionalized 2H-chromenes. researchgate.net Furthermore, a catalyst-free MCR of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and malononitrile in ethanol (B145695) at room temperature has been reported to produce novel chromene carbonitriles. orientjchem.org

Table 1: Examples of Multi-component Reactions for 2H-Chromene Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, α- or β-Naphthol | Ilmenite (FeTiO3), Microwave, Solvent-free | 2-Amino-4H-chromene | ajgreenchem.com |

| Triphenylphosphine, Diethyl acetylenedicarboxylate, 5-Bromo-2-hydroxybenzaldehyde | Dichloromethane | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |

| Salicylaldehydes, Alkynes, Alcohols | L-proline | Functionalized 2H-chromenes | researchgate.net |

| Pyrazole Aldehydes, 5,5-Dimethylcyclohexane-1,3-dione, Malononitrile | Ethanol, Room Temperature (Catalyst-free) | Chromene Carbonitriles | orientjchem.org |

Catalysis plays a pivotal role in the synthesis of 2H-chromenes, with both transition metal-based and metal-free systems offering effective routes. msu.eduresearchgate.net These catalytic methods often proceed through the formation of key intermediates like ortho-quinone methides followed by cyclization. msu.edu

Transition metals are widely employed to catalyze the formation of the 2H-chromene ring via various mechanisms, including cycloisomerization and annulation reactions.

Cobalt Catalysis: Cobalt(II) porphyrin complexes catalyze the reaction of salicyl-N-tosylhydrazones and terminal alkynes to form 2H-chromenes. msu.edunih.gov The reaction proceeds through a cobalt(III)-carbene radical intermediate, which undergoes radical addition to the alkyne, followed by a hydrogen atom transfer (HAT) and subsequent ring-closing to yield the chromene product in good yields. msu.edunih.gov

Gold Catalysis: Gold catalysts, such as Ph3PAuNTf2, are effective for the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu This cycloisomerization reaction is versatile, tolerating a range of electron-donating and electron-withdrawing groups. msu.edu

Iron Catalysis: Iron(III) chloride has been used to catalyze the cyclization of 2-propargylphenol derivatives, favoring the 6-endo-dig cyclization to produce the corresponding chromenes. msu.edu

Palladium Catalysis: Palladium-catalyzed reactions, such as the ring-closure of 2-isoprenyl phenols, represent another established method for 2H-chromene synthesis. nih.gov

Metal-free catalytic systems provide an alternative to transition metal catalysis, often with advantages in terms of cost and toxicity. acs.org These systems include organocatalysts and simple acids or bases.

Hydrazine (B178648) Catalysis: A [2.2.1]-bicyclic hydrazine catalyst can be used for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to form 2H-chromenes. nih.govchemrxiv.org This method operates through a [3+2] cycloaddition/retro-[3+2] cycloreversion mechanism. nih.gov

Amine Catalysis: The annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes can be efficiently mediated by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org A Petasis condensation of vinylic or aromatic boronic acids with salicylaldehydes and a resin-bound amine, followed by thermal cyclization, also yields 2H-chromenes. organic-chemistry.org

Lithium Selenolate Catalysis: In a Rauhut-Currier type reaction, lithium aryl selenolates can act as efficient nucleophilic catalysts for the intramolecular cyclization of chalcone (B49325) derivatives to form substituted 2H- and 4H-chromenes. acs.org The regioselectivity depends on the substituents on the starting material. acs.org

Base Catalysis: Simple inorganic bases like sodium carbonate (Na2CO3) have been used to catalyze the multicomponent synthesis of 2-amino-4H-chromenes. ijlsci.in

Catalytic Systems in 2H-Chromene Synthesis

Synthetic Routes for the Introduction of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride functional group is generally stable yet can be selectively activated, making it a valuable tool in chemistry. researchgate.netnih.gov It can be synthesized from various sulfur-containing precursors. The most common methods involve the conversion from sulfonyl chlorides, sulfonic acids, or the direct construction from thiols or aryl halides. nih.govmdpi.comrsc.org

A prevalent strategy is the conversion of sulfonyl chlorides to sulfonyl fluorides using a fluoride source like potassium fluoride (KF), often with an additive like 18-crown-6 (B118740) to enhance fluoride reactivity. mdpi.comnih.gov Another approach involves the direct transformation of abundant and stable sulfonic acids or their salts into sulfonyl fluorides. nih.govrsc.org This can be achieved using deoxyfluorinating agents or via a two-step, one-pot process involving in situ formation of a sulfonyl chloride followed by halogen exchange. nih.govmdpi.com

Table 2: General Methods for the Synthesis of Sulfonyl Fluorides

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | Potassium Fluoride (KF), 18-crown-6 | Sulfonyl Fluorides | Common and effective for aryl sulfonyl fluorides. | mdpi.comnih.gov |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF2 | Sulfonyl Fluorides | One-pot, two-step procedure. | mdpi.com |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Sulfonyl Fluorides | Direct deoxyfluorination. | nih.gov |

| Thiols/Disulfides | Sodium hypochlorite (B82951) (NaOCl), Potassium bifluoride (KHF2) | Sulfonyl Fluorides | Mild oxidative chlorination followed by Cl-/F- exchange. | rsc.org |

| Aryl Halides (Bromides) | DABSO (SO2 source), Pd catalyst, NFSI (F source) | Aryl Sulfonyl Fluorides | One-pot, palladium-catalyzed sulfonylation/fluorination. | nih.govrsc.org |

One-pot syntheses are highly desirable for their efficiency and operational simplicity. Several such methods have been developed for the preparation of sulfonyl fluorides from various precursors.

A notable one-pot, palladium-catalyzed process allows for the synthesis of aryl and heteroaryl sulfonyl fluorides directly from the corresponding bromides. nih.govrsc.org This method involves an initial palladium-catalyzed sulfonylation using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO2 source to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.gov This sequence demonstrates excellent functional group tolerance. rsc.org

Another facile one-pot cascade process transforms sulfonates or sulfonic acids into valuable sulfonyl fluorides under mild conditions using readily available reagents. rsc.org Similarly, thiols and disulfides can be converted to sulfonyl fluorides in a one-pot procedure that involves oxidative chlorination with sodium hypochlorite followed by a fluoride/chloride exchange reaction. rsc.orgresearchgate.net

Radical-Mediated Fluorosulfonylation Strategies

Radical-mediated fluorosulfonylation has emerged as a powerful tool for the formation of C-S bonds, providing direct access to sulfonyl fluorides. These methods often involve the generation of a fluorosulfonyl radical (•SO₂F), which can then engage with unsaturated systems like alkenes.

One of the primary challenges in this area has been the generation of the unstable fluorosulfonyl radical. rsc.orgnih.gov Recent advancements have identified effective precursors, such as sulfuryl chlorofluoride (FSO₂Cl), which can generate the •SO₂F radical under photoredox conditions. researchgate.net This radical can then add across an alkene. For a substrate like 2H-chromene, a proposed radical fluorosulfonylation would involve the addition of the •SO₂F radical to the electron-rich double bond at the 3-position. This approach offers a direct pathway to alkenyl sulfonyl fluorides. researchgate.net

Another strategy involves the use of allylsulfonyl compounds as radical precursors through an addition-fragmentation process. nih.gov For instance, the reaction of an allylsulfonyl fluoride with a trifluoromethyl radical source can generate a fluorosulfonyl radical, which subsequently adds to an alkyne. nih.gov While not yet demonstrated specifically for the 2H-chromene system, this methodology could potentially be adapted, using the C3-C4 double bond of the chromene as the radical acceptor. The development of new SO₂-containing reagents remains a significant area of research to broaden the scope of these radical fluorosulfonylation methods. rsc.org

Conversions from Precursors Bearing Other Sulfur Functional Groups

A common and practical approach to synthesizing sulfonyl fluorides is the conversion of more readily available precursors containing sulfur functional groups at the desired position.

The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange (Halex) is a well-established and widely used method. mdpi.com This transformation is valued for its simplicity and the high stability of the resulting sulfonyl fluoride compared to the corresponding chloride. organic-chemistry.org The reaction is typically achieved using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).

Recent protocols have optimized this reaction to be highly efficient under mild conditions. One such method employs a biphasic mixture of potassium fluoride in water and acetone, which facilitates the conversion of a broad range of sulfonyl chlorides to their corresponding fluorides in high yields (84–100%) within a few hours. organic-chemistry.org This approach avoids the need for harsh reagents or complex catalysts and is scalable. organic-chemistry.org For the synthesis of 2H-Chromene-3-sulfonyl fluoride, this would involve the initial synthesis of 2H-Chromene-3-sulfonyl chloride, followed by this straightforward halogen exchange step.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Alkyl Sulfonyl Chloride | KF, Water, Acetone | Room Temperature, 2-4 h | Aryl/Alkyl Sulfonyl Fluoride | 84-100% | organic-chemistry.org |

| Aryl Sulfonyl Chloride | KHF₂, Acetone/Water | Room Temperature, 12 h | Aryl Sulfonyl Fluoride | Moderate to Good | rsc.org |

| Sulfonyl Chloride | 18-crown-6, KF | Room Temperature, MeCN | Sulfonyl Fluoride | Excellent | mdpi.com |

Direct oxidative fluorination of thiols or disulfides presents an atom-economical route to sulfonyl fluorides. This method bypasses the need to first prepare a sulfonyl chloride. A notable advancement in this area is an electrochemical approach that couples thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govsemanticscholar.org This reaction proceeds under mild conditions without the need for external chemical oxidants or catalysts and is applicable to a wide variety of substrates. nih.gov A flow chemistry protocol has also been developed, significantly reducing reaction times and allowing for easy scaling and telescoping into subsequent reactions. tue.nl

To apply this to the target molecule, one would start with 2H-chromene-3-thiol or its corresponding disulfide and subject it to electrochemical oxidation in the presence of a fluoride source.

Sulfonic acids and their salts are stable, readily accessible S(VI) compounds that can serve as precursors to sulfonyl fluorides. This avoids the need for oxidative steps. nih.gov One strategy involves a one-pot, two-step process where the sulfonic acid is first converted to an intermediate sulfonyl chloride using a reagent like cyanuric chloride, followed by in-situ halogen exchange with KHF₂. mdpi.comrsc.org

More direct, single-step deoxyfluorination methods have also been developed. One approach uses thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields within an hour. nih.govresearchgate.netrsc.orgtheballlab.com A complementary method for both sulfonic acids and their salts employs the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which also provides good to excellent yields. nih.govresearchgate.netrsc.orgtheballlab.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfonic Acid Sodium Salt | Thionyl Fluoride (SOF₂) | DMF, 130 °C, 1 h | Sulfonyl Fluoride | 90-99% | nih.govresearchgate.nettheballlab.com |

| Sulfonic Acid / Salt | Xtalfluor-E®, K₂CO₃, KF | MeCN, 60 °C, 12 h | Sulfonyl Fluoride | 41-94% | nih.govresearchgate.nettheballlab.com |

| Sulfonic Acid / Salt | Cyanuric Chloride, then KHF₂ | MeCN, 60 °C, 12 h; then RT, 12 h | Sulfonyl Fluoride | Moderate to Good | mdpi.comrsc.org |

Sulfonamides can be converted directly to sulfonyl fluorides, offering a valuable route, especially for late-stage functionalization of complex molecules. A recently developed method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) reagent in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). mdpi.comresearchgate.net This protocol first activates the sulfonamide to form a sulfonyl chloride intermediate, which then undergoes an in-situ halogen exchange with KF. The high chemoselectivity of the pyrylium reagent towards the amino group allows this transformation to be performed on densely functionalized substrates under mild conditions. researchgate.net This would be a viable, albeit less direct, route for preparing this compound from a corresponding sulfonamide precursor.

Considerations of Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity and stereoselectivity are critical aspects in the synthesis of functionalized chromenes. In the context of this compound, controlling the position of the sulfonyl fluoride group is paramount.

Many synthetic routes to chromenes, such as annulative coupling reactions, exhibit high or exclusive regioselectivity. For instance, a one-pot, three-component reaction of a salicylaldehyde (B1680747), an indole (B1671886), and a sulfonyl fluoride-containing building block like 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) has been shown to produce 4H-chromene-3-sulfonyl fluoride derivatives with exclusive regioselectivity. acs.org Similarly, a three-component process using salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole (B145914) also yields 4H-chromene derivatives with the sulfonyl fluoride group at the 3-position. rsc.org These reactions proceed through a cascade of events, often a Knoevenagel condensation followed by an oxa-Michael addition, where the inherent reactivity of the intermediates dictates the final regiochemical outcome. acs.org

For radical additions to the 2H-chromene core, regioselectivity would be governed by the electronic properties of the C2=C3 double bond and the stability of the resulting radical intermediate. The C3 position is generally more susceptible to electrophilic and radical attack due to the influence of the ring oxygen.

Stereoselectivity becomes a factor if a chiral center is created during the synthesis. In the synthesis of 4H-chromene derivatives, a stereocenter is formed at the C4 position. acs.org While the cited multi-component reactions are reported as racemic, the development of enantioselective variants using organocatalysts is a known strategy for producing chiral chromenes. researchgate.net For the synthesis of this compound itself, no new stereocenter is formed on the chromene ring, simplifying stereochemical considerations.

Reactivity Profiles and Mechanistic Elucidation

Electrophilic Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) are distinguished among sulfur(VI) halides for their exceptional stability. ccspublishing.org.cn Unlike their more common sulfonyl chloride (R-SO₂Cl) counterparts, the sulfur-fluorine (S-F) bond is highly resistant to hydrolysis, reduction, oxidation, and thermolysis. nih.govsigmaaldrich.com This stability is attributed to the strong, covalent nature of the S-F bond. While sulfonyl chlorides often undergo undesired side reactions via reductive collapse to S(IV) species, sulfonyl fluorides react almost exclusively through nucleophilic substitution at the sulfur atom, ensuring high chemoselectivity. sigmaaldrich.comacs.org

Despite this inherent stability, the electrophilicity of the sulfonyl fluoride (B91410) group can be effectively "unleashed" under specific activating conditions. ccspublishing.org.cnnih.gov The central sulfur atom in the S(VI) oxidation state carries a significant positive charge, making it an attractive center for nucleophilic attack. nih.gov The key to its utility in chemical synthesis is the ability to use catalysts or specific reaction partners to overcome the high activation energy for breaking the S-F bond, thus initiating a reaction. acs.org This tunable reactivity allows the sulfonyl fluoride to act as a robust electrophile that can be selectively engaged by nucleophiles when desired. ccspublishing.org.cn The electrophilicity can also be modulated by adjacent functional groups, as seen in β-substituted ethenesulfonyl fluorides, where electron-donating or -withdrawing groups can fine-tune the reactivity of the sulfonyl fluoride warhead. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry within 2H-Chromene-3-sulfonyl Fluoride Frameworks

The unique reactivity of the sulfonyl fluoride group makes the this compound scaffold an ideal participant in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. monash.edunih.gov Recognized as a powerful class of click chemistry reactions, SuFEx involves the reliable formation of covalent bonds by substituting the fluoride on a sulfur(VI) hub with a suitable nucleophile. acs.orgacs.org This process allows for the modular connection of the chromene framework to a wide array of other molecules, finding applications in drug discovery, chemical biology, and materials science. ccspublishing.org.cnacs.org

The precise mechanism of the SuFEx reaction is a subject of detailed study and can vary with the nucleophile and conditions. For the reaction of methanesulfonyl fluoride with methylamine, computational studies using density functional theory (DFT) suggest the reaction proceeds through an Sₙ2-type mechanism. acs.org However, for other nucleophiles, such as phenolate (B1203915) anions, an addition-elimination pathway with a low energy barrier is considered plausible. acs.org

A critical aspect of the SuFEx mechanism is the activation of the highly stable S-F bond. This is typically achieved through catalysis.

Base Catalysis : Tertiary amine bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly employed to accelerate SuFEx reactions. nih.govbohrium.com These bases can activate the S-F bond and facilitate the departure of the fluoride ion. nih.gov Studies have shown that the presence of a complementary base can significantly lower the reaction barrier. acs.org

Lewis Acid Catalysis : Stoichiometric amounts of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can be used to activate the -SO₂F group, enabling its reaction with amines under mild conditions. acs.org

Organocatalysis : N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for SuFEx reactions, promoting the efficient coupling of sulfonyl fluorides with alcohols and amines. acs.org

The process is driven by the exchange of the strong S-F covalent bond for an even more stable S-O or S-N bond, coupled with the stabilization of the resulting fluoride ion, often in an aqueous environment. sigmaaldrich.com

The this compound framework can be readily derivatized by reaction with a broad spectrum of nucleophiles via the SuFEx mechanism. The stability of the sulfonyl fluoride group ensures it is compatible with many functional groups until activation. ccspublishing.org.cn Key classes of nucleophiles include:

O-Nucleophiles : Phenols (either unprotected or as silyl (B83357) ethers) and alcohols react efficiently to form sulfonate esters. nih.govacs.org

N-Nucleophiles : Primary and secondary amines are common partners, yielding stable sulfonamides. nih.govacs.org In biological contexts, the side chains of specific amino acid residues have been shown to be effective nucleophiles. Sulfonyl fluorides form stable covalent adducts with lysine (B10760008), tyrosine, and histidine residues, making them valuable as probes and inhibitors for proteins. ccspublishing.org.cnacs.org While they also react with cysteine, the resulting adduct is often unstable. acs.org

The table below summarizes various nucleophiles and the conditions used for their reaction with sulfonyl fluorides.

| Nucleophile Class | Specific Examples | Activating Conditions/Catalyst | Resulting Linkage |

| O-Nucleophiles | Phenols, Aryl Silyl Ethers, Alcohols | DBU, Et₃N, N-Heterocyclic Carbenes (NHC) | Sulfonate Ester |

| N-Nucleophiles | Primary Amines, Secondary Amines | Et₃N, DABCO, Ca(NTf₂)₂, NHC | Sulfonamide |

| Amino Acids | Lysine, Tyrosine, Histidine | Physiological conditions (in proteins) | Sulfonamide, Sulfonate Ester |

Detailed Reaction Mechanisms for this compound Formation

The synthesis of the this compound core is typically achieved through a multi-step sequence that strategically constructs the heterocyclic ring system. These pathways often commence with a Michael addition followed by a crucial intramolecular cyclization step.

A common and efficient strategy for assembling the precursor to the final chromene ring involves a Michael-type addition reaction. researchgate.net In this approach, a Michael acceptor containing the sulfonyl fluoride moiety, such as ethenesulfonyl fluoride (ESF) or a substituted variant, is reacted with a suitable nucleophile. nih.govresearchgate.net

For the synthesis of 2H-chromene derivatives, the key step is the conjugate addition of a phenolate, generated from a salicylaldehyde (B1680747) derivative, to an activated alkene bearing the sulfonyl fluoride group. For instance, the reaction of a salicylaldehyde with a 1,3-bisarylsulfonylpropene (which acts as a Michael acceptor) initiates a tandem sequence. mdpi.com This initial intermolecular carbon-oxygen bond formation creates an intermediate that is perfectly poised for the subsequent ring-closing reaction. mdpi.com This pathway is highly modular, allowing for variation in both the salicylaldehyde and the sulfonyl-containing Michael acceptor to generate a library of derivatives. researchgate.net

The definitive step in forming the 2H-chromene ring is an intramolecular cyclization. Following the initial Michael addition, the newly formed intermediate undergoes a ring closure to yield the bicyclic chromene system.

A prominent mechanism is the intramolecular oxa-Michael addition . In the tandem reaction starting from salicylaldehydes, the initial Knoevenagel condensation product undergoes a subsequent intramolecular conjugate addition of the phenolic oxygen onto the electron-deficient double bond, directly furnishing the six-membered pyran ring of the 2H-chromene skeleton. mdpi.com

Other catalytic systems have been developed to promote the intramolecular cyclization of appropriately substituted precursors to form 2H-chromenes. msu.edu For example, the cycloisomerization of aryl propargyl ethers catalyzed by gold or palladium complexes is a powerful method for constructing the 2H-chromene ring. msu.edu Similarly, intramolecular Rauhut–Currier reactions catalyzed by lithium selenolates can also lead to the formation of 2H-chromene derivatives, with the regioselectivity of the cyclization being dependent on the substituents on the starting material. acs.org In some syntheses, a retro-Michael reaction can generate an intermediate that then undergoes intramolecular cyclization to form the chromene ring system. mdpi.com These diverse cyclization strategies highlight the versatility of synthetic approaches to the core 2H-chromene structure. msu.eduacs.org

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly governed by the interplay of electronic and steric factors, both at the sulfonyl fluoride moiety and on the chromene scaffold. Sulfonyl fluorides, in general, are recognized as valuable "warheads" for covalent modification of biological molecules due to their balanced stability and reactivity. nih.govrsc.orgnih.gov This balance can be fine-tuned by altering the electronic properties of the molecule. nih.gov

In the synthesis of 4H-chromene derivatives from salicylaldehydes and 2-bromoprop-2-ene-1-sulfonyl fluoride, a 2H-chromene derivative is formed as an intermediate. acs.org The subsequent nucleophilic attack by indole (B1671886) was observed to occur at the 4-position of the chromene ring. This regioselectivity is attributed to the combined influence of steric hindrance from the methyl group at the 2-position and the electronic effect of the sulfonyl fluoride group at the 3-position. acs.org This suggests that the electron-withdrawing nature of the sulfonyl fluoride group activates the chromene system towards nucleophilic attack, while steric bulk directs the incoming nucleophile.

Studies on arylsulfonyl fluorides have demonstrated that their reactivity towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the aryl ring. nih.gov Highly reactive warheads tend to be less stable in aqueous solutions, emphasizing the need to carefully tune reactivity for specific applications. nih.gov For the this compound scaffold, substitutions on the benzene (B151609) ring of the chromene nucleus would similarly be expected to alter the electrophilicity of the sulfur atom in the sulfonyl fluoride group. Electron-withdrawing substituents would likely enhance reactivity, while electron-donating groups would decrease it.

The sulfonyl fluoride group itself is remarkably stable, resistant to reduction, and tends to react chemoselectively at the sulfur atom. sigmaaldrich.com This inherent stability, coupled with the tunable reactivity afforded by electronic and steric modifications on the chromene ring, makes this compound and its derivatives versatile platforms in chemical synthesis and chemical biology. rsc.orgnih.gov

Academic Applications in Chemical Biology and Organic Synthesis

2H-Chromene-3-sulfonyl Fluoride (B91410) as a Modular Synthetic Building Block

The 2H-chromene sulfonyl fluoride framework serves as a versatile building block in organic synthesis. Its structure is amenable to various chemical transformations, allowing for the construction of more complex, functionalized heterocyclic compounds. nih.govnih.gov For instance, the chromene scaffold can participate in multicomponent reactions, which are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product.

A notable example is the one-pot, sequential three-component reaction between a salicylaldehyde (B1680747), an indole (B1671886), and a sulfonyl fluoride-containing precursor, 2-bromoprop-2-ene-1-sulfonyl fluoride, to produce sulfonyl fluoride-substituted 4H-chromene derivatives. acs.org This method is valued for its use of readily available starting materials, mild reaction conditions, and broad substrate compatibility, yielding products in moderate to excellent yields. acs.org The resulting polycyclic structures are of interest in medicinal chemistry and materials science. acs.org Furthermore, related 3-silyl-2H-chromenes can undergo ring-contraction reactions promoted by fluoride ions to generate functionalized 2-benzylbenzofurans, demonstrating the synthetic flexibility of the chromene ring system. clockss.org The development of such methods highlights the role of the chromene sulfonyl fluoride moiety as a key intermediate for accessing diverse molecular architectures. researchgate.net

Targeted Covalent Modification of Biological Macromolecules

The sulfonyl fluoride functional group is recognized as a privileged "warhead" in chemical biology for its application in targeted covalent modification of proteins and other biological macromolecules. nih.govrsc.orggoogle.com Unlike highly reactive electrophiles that may non-specifically label biomolecules, sulfonyl fluorides exhibit a balanced reactivity and stability in aqueous environments, making them ideal for creating specific and durable covalent bonds with particular amino acid residues within a protein's binding site. nih.govrsc.orgenamine.net

This strategy is central to the development of targeted covalent inhibitors and chemical probes. nih.govencyclopedia.pub By attaching a sulfonyl fluoride group to a molecule designed to bind to a specific protein, researchers can achieve irreversible inhibition or labeling of the target. encyclopedia.pub This covalent engagement often leads to enhanced potency, prolonged duration of action, and improved selectivity compared to non-covalent counterparts. nih.govrsc.org The sulfur(VI)-fluoride exchange (SuFEx) reaction, a key mechanism in this process, has been established as a powerful tool in click chemistry, further expanding the applications of sulfonyl fluorides in modifying biomolecules. nih.govresearchgate.net

The utility of sulfonyl fluorides stems from their ability to react with a variety of nucleophilic amino acid side chains, moving beyond the commonly targeted cysteine. nih.gov This versatility significantly expands the scope of proteins that can be targeted covalently, as residues like lysine (B10760008), tyrosine, serine, and histidine are often found in protein binding sites. enamine.netnih.gov

The sulfonyl fluoride moiety can covalently modify lysine residues, which are abundant in proteins. enamine.net The reaction occurs with the primary amine on the lysine side chain. This has been demonstrated in the development of broad-spectrum kinase probes, where a sulfonyl fluoride electrophile was designed to target a conserved lysine in the ATP binding site. ucsf.edu The formation of a covalent bond between the probe and the lysine residue was confirmed through liquid chromatography-mass spectrometry (LC-MS) and X-ray crystallography. ucsf.edu These studies showed a chemoselective reaction with the target lysine, even in the presence of numerous other solvent-accessible lysine and tyrosine residues. ucsf.edu This approach has also been used to design peptide-based agents that covalently target lysine residues in protein-protein interaction interfaces, such as the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.govresearchgate.netescholarship.org

Tyrosine is another key target for sulfonyl fluoride-based probes. nih.govrsc.org The hydroxyl group of tyrosine can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This strategy was successfully employed to rationally target a specific tyrosine residue in the active site of the mRNA-decapping scavenger enzyme DcpS. nih.gov The resulting covalent inhibitors were used to create probes that could quantify target engagement within complex cellular environments. nih.gov The reactivity of a given tyrosine residue is often influenced by its local microenvironment within the protein; a nearby basic residue can facilitate deprotonation of the tyrosine hydroxyl, enhancing its nucleophilicity. nih.govresearchgate.net Aryl sulfonyl fluorides have also been used to covalently modify a tyrosine residue in Ral GTPases, inducing a conformational change that creates a druggable binding pocket where one was previously absent. nih.gov

Serine is a classic target for sulfonyl fluorides, which are widely used as inhibitors of serine proteases like chymotrypsin (B1334515) and thrombin. nih.gov Reagents such as phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are routinely used in cell lysates to prevent protein degradation by covalently modifying the active site serine of these enzymes. nih.gov Beyond catalytic serines, this chemistry has been extended to target non-catalytic serine residues in protein binding sites. nih.gov For example, an aryl fluorosulfate, a related electrophile, was shown to react selectively with a non-catalytic serine in the DcpS enzyme active site. nih.gov The ability of sulfonyl fluorides to react with serine and the structurally similar threonine residue has expanded the toolkit for designing covalent inhibitors and probes. nih.govnih.govrsc.org

Histidine has emerged as an attractive, though historically underutilized, target for covalent drug design. nih.govrsc.org The imidazole (B134444) side chain of histidine is a good nucleophile, and the residue is frequently found in protein binding sites. nih.govnih.gov Probes containing a sulfonyl fluoride warhead have been shown to successfully modify histidine residues. nih.gov A prominent example is the design of covalent ligands for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govnih.gov A sulfonyl fluoride-containing molecule was developed to covalently engage a histidine residue (His353) in the binding site, demonstrating the potential for rational histidine targeting. nih.govrsc.org This approach holds promise for developing novel covalent modulators for challenging drug targets. nih.govnih.gov

Table of Amino Acid Reactivity with Sulfonyl Fluorides

| Targeted Amino Acid | Key Research Findings | Representative Protein Targets | Citations |

| Lysine | Forms stable covalent adducts with the side-chain amine; confirmed by MS and crystallography. | Kinases (e.g., SRC, EGFR), XIAP | nih.govnih.govucsf.edunih.gov |

| Tyrosine | Reacts with the hydroxyl group, often facilitated by a proximal basic residue. | DcpS, Ral GTPase | nih.govnih.govnih.gov |

| Serine | Classic target in protease active sites; also targets non-catalytic serines. | Serine Proteases (e.g., Chymotrypsin), DcpS | nih.govrsc.orgnih.gov |

| Threonine | Reactivity is similar to serine, expanding the range of covalent targets. | General protein binding sites | nih.govnih.govrsc.org |

| Histidine | The imidazole side chain is a viable nucleophile for covalent modification. | Cereblon (CRBN), Mcl-1 | nih.govnih.govnih.govnih.gov |

Covalent Engagement with Specific Amino Acid Residues

Considerations for Cysteine Reactivity and Adduct Stability

Sulfonyl fluorides (SFs) are a class of electrophiles that have gained prominence as "privileged warheads" in chemical biology due to their balanced biocompatibility and reactivity. nih.govrsc.org They are known to covalently modify several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine. nih.govrsc.org While this broad reactivity is advantageous for targeting various proteins, the interaction with cysteine residues presents specific considerations.

Studies on the general reactivity of sulfonyl fluorides have shown that they can react rapidly with cysteine. rsc.org However, the resulting thio-sulfonate ester adducts have been found to be unstable. nih.govrsc.org This instability makes sulfonyl fluorides, in their general form, less suitable for applications requiring durable or permanent covalent labeling of cysteine residues, an area where warheads like acrylamides are more commonly used. nih.govrsc.org The reactivity of the sulfonyl fluoride warhead must be carefully tuned, as highly reactive variants may be unstable to hydrolysis in aqueous solutions, which is a critical factor for biological experiments. rsc.org

| Warhead | Target Residue | Adduct Stability | Key Considerations |

| Sulfonyl Fluoride | Cysteine | Unstable nih.govrsc.org | Rapid reaction, but the resulting adduct is prone to degradation. rsc.org |

| Sulfonyl Fluoride | Serine, Lysine, Tyrosine | Stable nih.govrsc.org | Forms durable covalent bonds, making it suitable for probes and inhibitors targeting these residues. rsc.org |

| Acrylamide | Cysteine | Stable nih.gov | Commonly used for stable, targeted covalent inhibition of cysteine. nih.gov |

Development of Chemical Probes and Enzyme Inhibitors

The inherent reactivity and stability of the sulfonyl fluoride moiety have made it a cornerstone in the development of covalent chemical probes and enzyme inhibitors. nih.govrsc.orgrsc.orgresearchgate.net These tools are instrumental for target identification and validation, mapping enzyme binding sites, and understanding protein-protein interactions. nih.govrsc.orgnih.gov The strategy involves attaching the sulfonyl fluoride "warhead" to a molecular scaffold that directs it to the protein of interest, leading to a specific covalent modification. nih.gov

While much research has focused on general sulfonyl fluorides, specific applications involving the chromene scaffold are emerging. For instance, a synthetic strategy has been developed to create novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides. rsc.org These compounds serve as platforms that can be further diversified into medicinally relevant structures. rsc.org Similarly, fluorogenic probes for detecting protein cysteine oxidation have been developed based on a scaffold that can be synthetically related to chromene structures, highlighting the utility of this chemical space in probe design. nih.gov

Sulfonyl fluorides have been successfully incorporated into inhibitors for various enzymes, such as fatty acid amide hydrolase (FAAH). nih.govnih.gov For example, hexadecyl sulfonylfluoride (AM374) and 5-(4-hydroxyphenyl)pentanesulfonyl fluoride (AM3506) are potent, irreversible inhibitors of FAAH. nih.gov These examples demonstrate the principle of using a hydrocarbon or phenyl-containing tail to direct the sulfonyl fluoride warhead to the enzyme's active site. nih.govnih.gov This same principle can be applied to the 2H-chromene-3-sulfonyl fluoride scaffold to design targeted inhibitors.

| Inhibitor/Probe Class | Target | Mode of Action | Reference Compound Example |

| Alkyl Sulfonyl Fluorides | Fatty Acid Amide Hydrolase (FAAH) | Covalent, Irreversible Inhibition | AM374 (Hexadecyl sulfonylfluoride) nih.govnih.gov |

| Aryl Sulfonyl Fluorides | Fatty Acid Amide Hydrolase (FAAH) | Covalent, Irreversible Inhibition | AM3506 nih.gov |

| Chromene-based Probes | Protein Cysteine Oxidation | Fluorogenic Reaction | CysOx Probes nih.gov |

| Pyrrole-4H-chromene vinyl SFs | General | Platform for Diversification | N/A rsc.org |

Diversification of this compound Derivatives through SuFEx Reactions

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the use of sulfonyl fluorides, establishing them as reliable connective hubs for molecular synthesis. sigmaaldrich.commonash.edu SuFEx is a new-generation click chemistry reaction that is characterized by its simplicity, high yield, and compatibility with aqueous environments. sigmaaldrich.com The this compound backbone is an ideal substrate for SuFEx, allowing for the straightforward diversification of the molecule into a library of functionalized derivatives. nih.govrsc.org This "connective chemistry" is widely used in drug development, materials science, and chemical biology. nih.govsigmaaldrich.com

Synthesis of Sulfonates and Sulfonamides

Two of the most common and valuable transformations of sulfonyl fluorides via SuFEx are the synthesis of sulfonates and sulfonamides. rsc.org These functional groups are key structural motifs in a vast number of pharmaceuticals and agrochemicals.

The reaction involves coupling the sulfonyl fluoride with an alcohol (or phenol) to yield a sulfonate or with a primary or secondary amine to yield a sulfonamide. nih.govchemrxiv.orgclaremont.edu Research has demonstrated that pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides can be efficiently converted into the corresponding sulfonates and sulfonamides through SuFEx reactions, showcasing the utility of the chromene scaffold in generating medicinally valuable structures. rsc.org Various catalytic systems, including the use of Lewis acids like calcium triflimide [Ca(NTf2)2] or organic bases, can facilitate these transformations under mild conditions, even at room temperature. claremont.edu

Generation of Other Functionalized Molecules

The versatility of SuFEx chemistry allows for the diversification of this compound into a range of other functionalized molecules beyond sulfonates and sulfonamides. The sulfonyl fluoride group can react with a variety of nucleophiles under the appropriate catalytic conditions. nih.gov For example, a proline-derived sulfonyl fluoride has been successfully converted into a sulfonyl azide (B81097) by reacting it with trimethylsilyl (B98337) azide (TMSN3). nih.gov The resulting sulfonyl azide is a valuable intermediate that can undergo further ligation via azide-alkyne click reactions, demonstrating a multi-step diversification strategy launched from the sulfonyl fluoride hub. nih.gov This illustrates the potential to convert this compound into a variety of derivatives, expanding its utility in the synthesis of complex molecules and chemical biology tools. nih.gov

| Starting Material | Reagent | Product Class | Significance |

| This compound derivative | Alcohols/Phenols | Sulfonates | Important structural motifs in medicinal chemistry. rsc.org |

| This compound derivative | Primary/Secondary Amines | Sulfonamides | Prevalent in pharmaceuticals and agrochemicals. rsc.org |

| Generic Sulfonyl Fluoride | Trimethylsilyl azide (TMSN3) | Sulfonyl Azides | Versatile intermediates for further "click" functionalization. nih.gov |

Computational Chemistry Investigations

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an essential method for elucidating the mechanisms of complex organic reactions. rsc.org For systems related to 2H-Chromene-3-sulfonyl fluoride (B91410), DFT calculations can clarify reaction pathways, transition states, and the roles of catalysts and intermediates.

Studies on the synthesis of the 2H-chromene core have utilized DFT to validate proposed mechanisms. For instance, in a cobalt-catalyzed route to synthesize 2H-chromenes, DFT calculations supported a proposed metallo-radical mechanism. msu.edu These calculations helped confirm the formation of a key salicyl-vinyl radical intermediate, which subsequently undergoes a ring-closing reaction to form the final 2H-chromene structure. msu.edu Similarly, a comprehensive computational study on a Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides detailed a three-stage mechanism involving transmetallation, SO2 insertion, and oxidation, with each step shown to be kinetically and thermodynamically viable. nih.gov

In the context of sulfonyl fluoride reactivity, DFT has been employed to understand desulfonative cross-coupling reactions. researchgate.net Calculations suggest a mechanism involving oxidative addition at the C-S bond, followed by desulfonation to form a Pd-F intermediate that facilitates transmetalation. Furthermore, computational studies on the synthesis of sulfonamides from amines and sulfonyl fluorides have revealed the crucial role of a base. nih.gov DFT calculations demonstrated that the formation of the N-S bond is significantly influenced by the concerted deprotonation of the amine nucleophile by a complementary base, which lowers the reaction barrier by increasing the amine's nucleophilicity through a hydrogen-bonding-like interaction. nih.gov

Mechanistic Modeling of Sulfonylation Processes

Mechanistic modeling, particularly through DFT, provides a granular view of sulfonylation processes, which are key to the synthesis of sulfonyl fluorides and related compounds. These models can map out the energy landscapes of reaction pathways, identifying the most favorable routes and the structures of transient intermediates.

A notable example is the computational investigation of a one-pot strategy for synthesizing aryl sulfonyl fluorides using a Bi(III) redox-neutral catalyst. nih.gov The modeling uncovered the critical roles of both the Bi(III) catalyst and a base (K₃PO₄) and detailed the origin of SO₂ insertion into the Bi(III)-C(sp²) bond. nih.gov The entire catalytic cycle was characterized by three main stages:

Transmetallation: Formation of a Bi(III)-phenyl intermediate, facilitated by the base. nih.gov

SO₂ Insertion: Insertion of sulfur dioxide into the Bi-C bond to create a Bi(III)-OSOAr intermediate. nih.gov

Oxidation: S(IV)-oxidation of the intermediate to yield the final aryl sulfonyl fluoride product and regenerate the Bi(III) catalyst. nih.gov

Another study combined experimental work with DFT calculations to elucidate the mechanism of a visible-light-induced synthesis of arylsulfonyl fluorides. nih.gov These calculations were crucial in confirming the presence of a sulfonium (B1226848) intermediate formed through a radical-radical coupling event, a key step in the proposed reaction pathway. nih.gov Such detailed modeling is instrumental in optimizing reaction conditions and designing more efficient synthetic routes for complex molecules like 2H-Chromene-3-sulfonyl fluoride.

Table 1: Summary of DFT Findings in Related Reaction Mechanisms

| Reaction Studied | System/Catalyst | Key DFT Finding | Reference |

| 2H-Chromene Synthesis | Cobalt(II)-Porphyrin | Confirmed a metallo-radical mechanism via a salicyl-vinyl radical intermediate. | msu.edu |

| Aryl Sulfonyl Fluoride Synthesis | Bi(III) Redox-Neutral Catalysis | Elucidated a three-stage mechanism of transmetallation, SO₂ insertion, and oxidation. | nih.gov |

| Sulfonamide Synthesis | Amine + Sulfonyl Fluoride | Showed that a base lowers the reaction barrier via a concerted deprotonation mechanism. | nih.gov |

| Desulfonative Cross-Coupling | Palladium Catalysis | Supported a mechanism involving oxidative addition at the C-S bond. | researchgate.net |

Analysis of Noncovalent Interactions in Sulfonyl Fluoride Systems

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and packing of molecules in the solid state. For sulfonyl fluoride systems, computational tools like Hirshfeld surface analysis are used to visualize and quantify these subtle yet significant interactions. nih.govnih.govacs.orgnih.govrsc.orguwa.edu.au

A comparative study using X-ray crystallography and Hirshfeld surface analysis on a heteroaryl sulfonyl fluoride and its corresponding sulfonyl chloride provided deep insights into their differing NCI profiles. nih.govfgcu.edu The analysis revealed that in the sulfonyl fluoride compound, the fluorine atom does not participate in hydrogen bonding, which is a contrast to the chloride analogue. nih.govfgcu.edu Instead, the fluorine atom was found to form close contacts with π-systems (F⋯π interactions), with observed distances around 3.0 Å. nih.gov

For both the sulfonyl fluoride and sulfonyl chloride moieties, the sulfonyl oxygen atoms were found to be the dominant sites for intermolecular interactions, showing comparable interaction magnitudes and distances. nih.govfgcu.edu These observations suggest that the sulfonyl oxygens play a more significant role in the crystal packing than the halogen atom itself. nih.gov The computational analysis coupled with these crystallographic studies helps to build a comprehensive picture of the intermolecular forces at play, which is essential for understanding the material properties of compounds like this compound. fgcu.edu

Table 2: Comparison of Noncovalent Interactions in Sulfonyl Halide Systems

| Interaction Type | Sulfonyl Fluoride Moiety | Sulfonyl Chloride Moiety | Key Finding | Reference |

| Halogen Bonding | Not observed to participate in hydrogen interactions. | Chlorine atom participates in hydrogen bonding. | The halogen atom's role in NCIs is distinct between F and Cl. | nih.govfgcu.edu |

| π-Interactions | Fluorine atom forms close F⋯π interactions (~3.0 Å). | Sulfonyl chloride group shows minimal Cl⋯π interactions in the studied system. | Fluorine shows a preference for interacting with π-systems. | nih.gov |

| Oxygen Interactions | Sulfonyl oxygens are the dominant interaction sites. | Sulfonyl oxygens are the dominant interaction sites. | The sulfonyl oxygens are the primary drivers of crystal packing for both. | nih.govfgcu.edu |

Predictive Studies on Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemical science. Computational and data-driven approaches are increasingly used to predict how modifications to a chemical structure will influence its reactivity. nih.gov

For sulfonyl fluorides, studies have shown that their reactivity can be predictably modulated by altering the electronic properties of the molecule. nih.gov For instance, the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be tuned by adjusting the substituents on the aromatic ring. nih.govacs.org This balance between stability and reactivity is crucial, as highly reactive compounds may be prone to hydrolysis, while less reactive ones may not engage with their intended targets effectively. nih.gov

More advanced predictive models now leverage machine learning to navigate complex reaction landscapes. princeton.educapes.gov.bracs.org By training models on extensive datasets of reaction outcomes, it is possible to accurately predict high-yielding conditions for new, untested substrates. princeton.eduacs.org For example, machine learning has been successfully applied to the deoxyfluorination of alcohols using sulfonyl fluorides, mapping the intricate interplay between the alcohol substrate, the fluorinating reagent, and the base to predict reaction success. princeton.educapes.gov.bracs.org A similar machine learning model was developed to predict successful combinations of primary amines and sulfamoyl fluorides for synthesizing sulfamides, using data from both experiments and DFT calculations to cover a large chemical space. digitellinc.com These predictive tools are invaluable for accelerating the discovery and application of new functional molecules, including derivatives of this compound.

Future Perspectives and Research Trajectories

Innovation in Synthetic Methodologies for 2H-Chromene-3-sulfonyl Fluoride (B91410)

The development of novel and efficient synthetic methods for constructing the 2H-chromene-3-sulfonyl fluoride scaffold is a primary focus for future research. Current strategies, while effective, often provide a foundation for more advanced, streamlined, and versatile approaches.

Recent breakthroughs include one-pot, three-component reactions for synthesizing sulfonyl fluoride-substituted 4H-chromene derivatives. scispace.comacs.org For instance, a sequential reaction involving salicylaldehyde (B1680747), indole (B1671886), and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) has been developed, offering moderate to excellent yields (45%–94%) and a broad substrate scope under mild conditions. scispace.comacs.org Another innovative three-component process utilizes salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole (B145914) to construct novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides with high regioselectivity and yields ranging from 45–93%. rsc.orgresearchgate.net These methods demonstrate the potential for creating complex, biologically relevant molecules in a single synthetic operation. researchgate.net

Future innovations are likely to concentrate on:

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved reaction control, enhanced safety, and greater scalability. nih.gov An electrochemical flow process for coupling thiols and potassium fluoride to produce sulfonyl fluorides has already been demonstrated, achieving high yields in short residence times. nih.gov

Photoredox Catalysis: The use of visible light to initiate radical-based transformations offers a mild and environmentally friendly alternative to traditional methods. nih.gov Radical fluorosulfonylation of alkenes has been shown to provide access to alkenyl sulfonyl fluorides that are challenging to synthesize via other routes. nih.gov

Novel Reagents: The development of new fluorosulfonylating reagents with tailored reactivity and functional group tolerance will be crucial. This includes exploring alternatives to reagents like sulfuryl fluoride (SO₂F₂) and potassium fluoride (KF). mdpi.com

A summary of key innovative synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Reported Yields | Reference |

| One-Pot Three-Component Reaction | Mild conditions, broad substrate scope, high efficiency | 45–94% | scispace.comacs.org |

| Pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride synthesis | Exclusive regioselectivity, good functional group compatibility | 45–93% | rsc.orgresearchgate.net |

| Electrochemical Flow Synthesis | Room temperature, atmospheric pressure, short reaction time | Up to 92% | nih.gov |

| Radical Fluorosulfonylation | Access to challenging structures, late-stage functionalization | Not specified | nih.gov |

Advancements in Chemical Biology Applications and Targeted Therapies

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its unique combination of stability and reactivity. rsc.orgnih.gov It can form covalent bonds with a range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govrsc.orgnih.gov This broad reactivity expands the druggable proteome and opens new avenues for therapeutic intervention.

Future research on this compound in this area will likely focus on:

Covalent Inhibitors: Designing highly selective covalent inhibitors for various enzyme classes, such as proteases and kinases, where the 2H-chromene scaffold can provide the necessary binding affinity and the sulfonyl fluoride can form a permanent bond with a target residue. mdpi.comnih.gov

Chemical Probes: Developing this compound-based probes for activity-based protein profiling (ABPP) and target identification. rsc.orgnih.govrsc.org These probes can be used to map enzyme active sites and identify novel drug targets. nih.gov The inherent fluorescence of some chromene derivatives can also be exploited for developing fluorogenic probes. nih.govnih.gov

Targeted Covalent Degraders: The sulfonyl fluoride group has been incorporated into molecules targeting cereblon (CRBN), a component of the E3 ubiquitin ligase complex, to create molecular glue degraders. nih.govrsc.org This suggests the potential for developing this compound-based PROTACs (Proteolysis Targeting Chimeras) and molecular glues for targeted protein degradation.

The ability of sulfonyl fluorides to target various amino acid residues is a significant advantage, as summarized in Table 2.

| Target Amino Acid | Significance in Drug Discovery | Reference |

| Serine | Common in enzyme active sites (e.g., proteases) | nih.gov |

| Threonine | Similar to serine, offers additional targeting opportunities | nih.gov |

| Tyrosine | Can be targeted in protein-protein interaction sites | nih.gov |

| Lysine | Abundant on protein surfaces, can be targeted for stabilization | nih.gov |

| Histidine | Can be targeted in specific binding pockets | nih.gov |

Exploration of Catalytic Asymmetric Syntheses

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. The 2H-chromene scaffold contains a stereocenter at the C4 position, making the development of catalytic asymmetric syntheses a critical area of future research.

Current research has demonstrated the successful asymmetric synthesis of various 2H-chromene derivatives using both metal catalysis and organocatalysis. researchgate.netmsu.edu

Metal Catalysis: Transition metals like copper and palladium have been used with chiral ligands to catalyze asymmetric reactions, such as the hydroamination and arylation of 2H-chromenes, yielding products with excellent enantioselectivity (up to 99% ee). researchgate.netnih.govresearchgate.net

Organocatalysis: Small organic molecules, such as proline and its derivatives, have been employed as catalysts for the asymmetric synthesis of 2H-chromenes. organic-chemistry.orgyoutube.com Organocatalytic methods offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally friendly. nih.gov

Future research will likely focus on developing catalytic asymmetric methods specifically for this compound and its analogues. This will involve the design of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and enantioselectivities for these specific substrates. The integration of fluorogenic methods with asymmetric catalysis could also provide powerful tools for high-throughput screening of new catalysts and reactions. nih.gov

A summary of recent advances in the asymmetric synthesis of chromene derivatives is provided in Table 3.

| Catalytic System | Reaction Type | Enantioselectivity (ee) | Reference |

| Copper/(R)-DTBM-SEGPHOS | Hydroamination | Excellent | researchgate.net |

| Palladium/Chiral Ligand | Condensation with indoles | Up to 97% | nih.gov |

| Copper/(R,R)-Ph-BPE | Hydroallylation | Up to 99% | researchgate.net |

| l-proline derivative | oxa-Michael-Henry reaction | Excellent | organic-chemistry.org |

| Cinchona Alkaloid | Fluorogenic Michael addition | Up to 51% | nih.gov |

Synergistic Integration of Computational and Experimental Research

The combination of computational modeling and experimental work is a powerful strategy for accelerating the discovery and optimization of new chemical entities. In the context of this compound, this synergy will be crucial for future progress.

Computational approaches, such as Density Functional Theory (DFT), can be used to:

Elucidate Reaction Mechanisms: Understand the detailed mechanistic pathways of synthetic reactions, identify key transition states, and predict the effects of catalysts and substituents. nih.gov A computational study on Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides has already provided valuable insights into the reaction mechanism. nih.gov

Predict Reactivity and Selectivity: Model the reactivity of the sulfonyl fluoride group towards different amino acid residues and predict the binding modes of 2H-chromene derivatives in protein active sites. mdpi.com

Rational Drug Design: Design new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Computational studies can guide the rational design of new catalysts for asymmetric synthesis. nih.gov

Experimental studies will then be essential to validate the computational predictions and to provide the empirical data needed to refine the theoretical models. nih.gov This iterative cycle of prediction and validation will be a key driver of innovation in the field. For example, experimental and computational studies on fluorinated phenylethylamine have demonstrated the power of this integrated approach to understand the impact of fluorine on molecular structure and interactions. nih.gov

The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, biological applications, and our fundamental understanding of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and methodological strategies for preparing 2H-chromene-3-sulfonyl fluoride derivatives?

- Answer : The synthesis of sulfonyl fluoride derivatives often faces challenges such as competing reactivity of functional groups and low yields due to side reactions. For example, 3-formyl-4-hydroxybenzenesulfonyl chloride analogs can produce undesired imine byproducts when reacted with ammonia. A one-pot three-component reaction using activated methylenes and ammonium acetate has been proposed to bypass these issues, enabling simultaneous sulfonamide formation and chromene cyclization . Key considerations include selecting nucleophiles with controlled reactivity and optimizing reaction stoichiometry to minimize impurities.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the sulfonyl fluoride (-SO₂F) group and chromene backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. For example, derivatives like 6-chloro-2H-chromene-3-carbonyl chloride (CAS 306935-54-6) are characterized via NMR (¹H/¹³C) and HRMS, with InChI keys and SMILES notations used for structural validation .

Q. How does the reactivity of sulfonyl fluorides compare to sulfonyl chlorides in nucleophilic substitution reactions?

- Answer : Sulfonyl fluorides are less reactive than sulfonyl chlorides due to stronger S-F bonds, making them more stable in aqueous conditions. This property allows selective labeling of amino acids (e.g., tyrosine, lysine) in biochemical assays without rapid hydrolysis. However, sulfonyl chlorides are preferred for rapid derivatization in organic solvents .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound derivatives for chiral drug development?

- Answer : Rhodium-catalyzed asymmetric synthesis has been employed to achieve high enantiomeric excess (e.g., >95% ee) in aliphatic sulfonyl fluorides. For example, (R)-2-(4-cyanophenyl)-2-phenylethanesulfonyl fluoride was synthesized using chiral ligands and Rh catalysts under controlled temperature and solvent conditions. This approach is adaptable to chromene derivatives by modifying substrate steric and electronic properties .

Q. How can researchers resolve contradictory data in biological activity studies of sulfonyl fluoride-containing compounds?

- Answer : Contradictions in bioactivity data (e.g., anti-diabetic vs. cytotoxic effects) require rigorous experimental controls. For instance, time-dependent studies (e.g., 1-week vs. 1-year exposure) can differentiate short-term efficacy from long-term toxicity. Structural analogs should be tested under identical conditions, with statistical tools like bootstrapping in structural equation modeling (SEM) to validate trends .

Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonyl fluoride-based enzyme inhibitors?

- Answer : Fragment-based drug design (FBDD) is effective for SAR exploration. For example, substituting the chromene ring with electron-withdrawing groups (e.g., -Cl, -F) enhances α-amylase inhibition, while bulky substituents improve selectivity. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., Michaelis-Menten kinetics) identifies key binding interactions .

Q. How do sulfonyl fluorides function as covalent probes in live-cell protein labeling?

- Answer : Sulfonyl fluorides react selectively with solvent-accessible serine or tyrosine residues in proteins, forming stable sulfonate adducts. Compared to sulfonyl chlorides, their slower hydrolysis allows prolonged labeling in physiological conditions. For example, 6-sulfonamide-2H-chromene derivatives have been used to track enzyme activity in real-time via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.